molecular formula C17H11ClN2O3S B3649751 3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate

3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate

Cat. No.: B3649751
M. Wt: 358.8 g/mol
InChI Key: YQOCIHMBYXEEIL-ZSOIEALJSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been achieved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .

Mechanism of Action

Thiazolidine derivatives show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-12-5-2-4-11(9-12)16(22)23-13-6-1-3-10(7-13)8-14-15(21)20-17(19)24-14/h1-9H,(H2,19,20,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOCIHMBYXEEIL-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Cl)/C=C\3/C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate
Reactant of Route 2
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate
Reactant of Route 3
Reactant of Route 3
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate
Reactant of Route 4
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate
Reactant of Route 5
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate
Reactant of Route 6
Reactant of Route 6
3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-chlorobenzoate

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